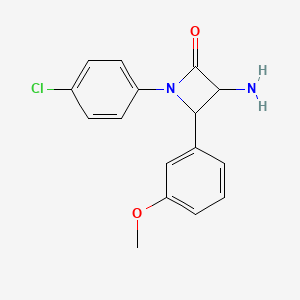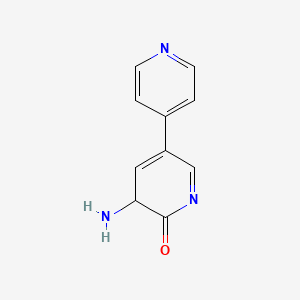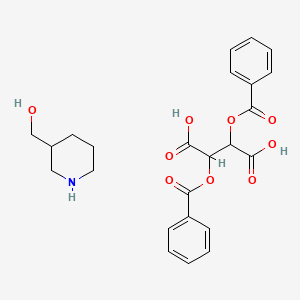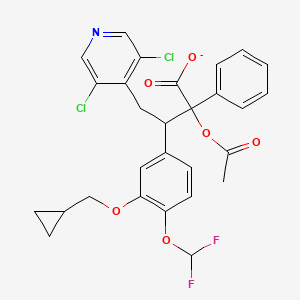
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including cyclopropylmethoxy, difluoromethoxy, dichloropyridinyl, and acetoxy-phenyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Step 1: Formation of the cyclopropylmethoxy and difluoromethoxy phenyl intermediate through etherification reactions.
Step 2: Introduction of the dichloropyridinyl group via nucleophilic substitution reactions.
Step 3: Coupling of the intermediate with acetoxy-phenylacetate using esterification or acylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
化学反応の分析
Types of Reactions
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Halogen atoms in the dichloropyridinyl group may be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
- 1-(3-(Cyclopropylmethoxy)-4-(methoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate
- 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-hydroxy-2-phenylacetate
Uniqueness
The unique combination of functional groups in 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may confer distinct chemical properties, such as increased stability, specific binding affinity, or enhanced reactivity, compared to similar compounds.
特性
分子式 |
C28H24Cl2F2NO6- |
|---|---|
分子量 |
579.4 g/mol |
IUPAC名 |
2-acetyloxy-3-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-4-(3,5-dichloropyridin-4-yl)-2-phenylbutanoate |
InChI |
InChI=1S/C28H25Cl2F2NO6/c1-16(34)39-28(26(35)36,19-5-3-2-4-6-19)21(12-20-22(29)13-33-14-23(20)30)18-9-10-24(38-27(31)32)25(11-18)37-15-17-7-8-17/h2-6,9-11,13-14,17,21,27H,7-8,12,15H2,1H3,(H,35,36)/p-1 |
InChIキー |
KNCCIGCRPVNBTI-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OC(C1=CC=CC=C1)(C(CC2=C(C=NC=C2Cl)Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
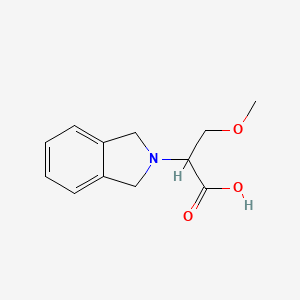
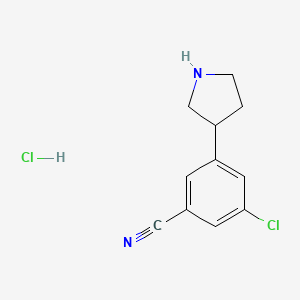
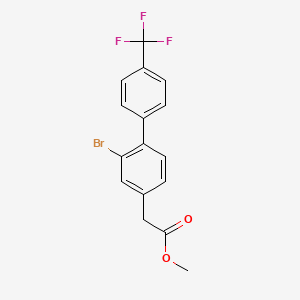
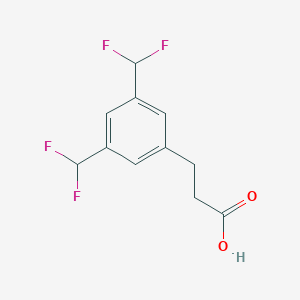
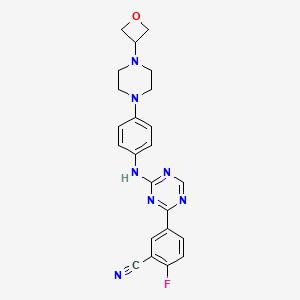
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
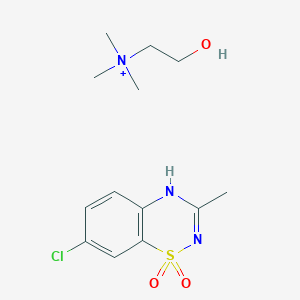
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
